Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
Molecular Formula |
C10H10ClN3O2 |
|---|---|
Molecular Weight |
239.66 g/mol |
IUPAC Name |
ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-12-14-5-6(2)8(11)13-9(7)14/h4-5H,3H2,1-2H3 |
InChI Key |
METZDXKEMAELNI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C(=CN2N=C1)C)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
Starting Materials : The synthesis often begins with simpler pyrazolo[1,5-a]pyrimidine derivatives, which are then modified to introduce the desired functional groups.
Chlorination and Methylation : These steps are crucial for introducing the chlorine and methyl groups at specific positions on the pyrimidine ring.
Esterification : The carboxyl group is typically protected as an ethyl ester to facilitate further reactions.
Reaction Conditions and Yields
For related compounds, reaction conditions can significantly impact yields. For instance, ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate can be modified under various conditions:
These conditions highlight the importance of optimizing reaction parameters for specific transformations.
Chemical Properties and Structure
This compound has a molecular weight of 239.66 g/mol and features a complex ring system with both chlorine and methyl substituents. The compound's structure is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have enhanced biological or chemical properties .
Scientific Research Applications
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core allows diverse substitutions that modulate physicochemical and biological properties. Below is a comparative analysis of key analogs:
Physicochemical and Spectral Properties
- Melting Points: Range from 144°C (6-bromo analog) to 245°C (6-amino-5,7-dichloro analog), influenced by substituent polarity and crystallinity .
- Spectroscopic Data :
Biological Activity
Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 239.66 g/mol. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, primarily through the inhibition of specific enzymes and receptors. For this compound, the following mechanisms have been identified:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of several kinases and phosphodiesterases, which are crucial in cell signaling pathways. These inhibitory effects can lead to altered cellular responses and apoptosis in cancer cells .
- Anticancer Activity : Studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has demonstrated cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis. The compound's ability to inhibit cell proliferation has been linked to its interaction with cyclin-dependent kinases (CDKs) and other related pathways .
Biological Activity Summary
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound significantly inhibited the growth of HeLa cervical cancer cells. The mechanism was attributed to the compound's ability to induce G2/M phase cell cycle arrest and promote apoptosis through caspase activation .
- Enzymatic Activity : In vitro assays revealed that this compound effectively inhibited specific kinases involved in cancer progression. The IC50 values indicated potent activity compared to other known inhibitors in the same class .
- Photophysical Applications : Recent research has explored the use of pyrazolo[1,5-a]pyrimidines as fluorescent probes for cellular imaging. The unique properties of this compound allow it to serve as a biomarker for lipid droplets in cancer cells, showcasing its versatility beyond traditional therapeutic roles .
Q & A
Q. How can the synthesis of Ethyl 5-chloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate be optimized for high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including pyrazole ring formation, pyrimidine core assembly, and esterification. Key optimization strategies include:
- Solvent Systems : Ethanol-water mixtures (1:1 v/v) under ultrasonic irradiation enhance reaction rates and yields (up to 95%) by promoting efficient mixing and energy transfer .
- Temperature Control : Reactions performed at 0°C with LiHMDS in THF improve regioselectivity during cyclization steps, reducing byproduct formation .
- Chromatographic Separation : Silica gel chromatography is critical for isolating isomers (e.g., syn vs. anti configurations) and achieving >95% purity .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Solvent | Ethanol:H₂O (1:1) | 95% | |
| Catalyst | LiHMDS in THF | 16–35% isomer separation | |
| Purification | Column chromatography | >95% purity |
Q. What spectroscopic techniques are most effective for characterizing structural integrity?
Methodological Answer: A combination of NMR, MS, and X-ray crystallography ensures accurate structural elucidation:
- ¹H/¹³C NMR : Assigns substituent positions (e.g., methyl at C6 and chloro at C5). For diastereomers, coupling constants (e.g., 5R,7S vs. 5S,7S configurations) resolve stereochemistry .
- High-Resolution MS : Confirms molecular formula (e.g., C₁₁H₁₁ClN₄O₂) with <0.01 Da error .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks, critical for confirming anti/syn configurations .
Q. Example NMR Data :
| Proton Position | δ (ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| C5-Cl | 7.2–7.5 | Singlet | Chloro substituent | |
| C6-CH₃ | 2.4–2.6 | Triplet | Methyl group |
Advanced Research Questions
Q. How do substituents (chloro, methyl, ester) influence reactivity and biological activity?
Methodological Answer:
- Electronic Effects : The electron-withdrawing chloro group at C5 enhances electrophilicity, facilitating nucleophilic substitution (e.g., cyano group replacement) .
- Steric Effects : The C6 methyl group reduces rotational freedom, stabilizing planar conformations critical for kinase inhibition (e.g., in cancer targets) .
- Ester Bioisosteres : Replacing the ethyl ester with methyl or tert-butyl groups alters pharmacokinetics (e.g., logP from 1.12 to 2.3) and target binding .
Q. SAR Table (Analog Comparison) :
| Derivative | IC₅₀ (Kinase X) | logP | Reference |
|---|---|---|---|
| 5-Cl,6-Me, Ethyl ester | 12 nM | 1.8 | |
| 5-CN,6-Me, Methyl ester | 45 nM | 1.2 | |
| 5-Cl,6-H, Ethyl ester | 210 nM | 1.5 |
Q. How can contradictory NMR data for diastereomers be resolved?
Methodological Answer: Contradictions arise from overlapping signals or solvent-induced shifts. Strategies include:
- Variable Temperature NMR : Cooling to −40°C slows rotation, splitting merged peaks (e.g., distinguishing 5R,7S vs. 5S,7S) .
- COSY/NOESY : Correlates through-space interactions to confirm anti configurations (e.g., NOE between C5-Cl and C7-CH₃) .
- Isotopic Labeling : ¹³C-labeled esters clarify coupling patterns in crowded regions .
Example Case :
Ethyl 5,7-dimethyl derivatives showed inseparable NMR signals in CDCl₃ but resolved in DMSO-d₆ due to hydrogen-bonding differences .
Q. What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Simulations (AutoDock Vina) : Predict binding poses in kinase ATP pockets (e.g., RMSD <2.0 Å vs. crystallographic data) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., hydrogen bonds with Glu91 and Lys45) .
- QSAR Models : Correlate substituent Hammett constants (σ) with IC₅₀ values (R² >0.85) .
Q. Computational Workflow :
Generate 3D ligand conformers (OpenBabel).
Dock into target PDB (e.g., 4Z0C).
Score poses using MM-GBSA (ΔG < −8 kcal/mol indicates high affinity) .
Data Contradiction Analysis
Issue : Conflicting yields in esterification steps (16–95% reported).
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
